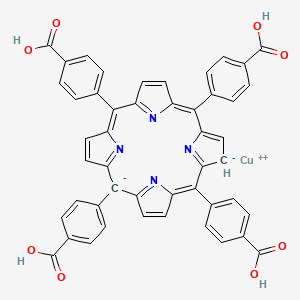

meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Description

Significance of Porphyrin-Based Metallomaterials in Contemporary Chemistry

Porphyrins and their metal complexes, known as metalloporphyrins, are a class of heterocyclic macrocycles that are fundamental to many biological processes. nih.govwikipedia.org Their vital roles in nature, such as oxygen transport by heme in hemoglobin and light harvesting by chlorophyll (B73375) in photosynthesis, have inspired scientists to explore their synthetic analogues for technological applications. nih.govwikipedia.org These "pigments of life" possess a highly stable, extended π-electron system and the ability to coordinate with a wide variety of metal ions, which imparts them with fascinating and valuable physicochemical properties. nih.govresearchgate.net

In contemporary chemistry, porphyrin-based metallomaterials are of immense interest due to their synthetic versatility, high thermal stability, and unique electronic and optical properties. researchgate.netillinois.edu These characteristics make them ideal candidates for a range of applications, including as components in molecular electronics, nonlinear optical materials, and as photosensitizers in photodynamic therapy. nih.govresearchgate.netillinois.edu Their ability to act as building blocks for more complex structures has further broadened their impact in materials science. illinois.edu

Overview of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) as a Versatile Building Block

meso-Tetra(4-carboxyphenyl)porphine-Cu(II) (Cu-TCPP) is a synthetic porphyrin where a copper ion is chelated within the central porphyrin core, and four carboxyphenyl groups are attached at the meso positions of the macrocycle. frontierspecialtychemicals.comscbt.com This specific structure makes it an exceptionally versatile building block in the construction of advanced materials. The peripheral carboxylic acid groups provide ideal coordination sites for linking with metal ions to form extended, porous structures known as metal-organic frameworks (MOFs). frontierspecialtychemicals.comvt.edu

The ability to use Cu-TCPP as a linker in MOFs allows for precise control over the spatial arrangement and local environment of the porphyrin units within a crystalline framework. vt.edu This has led to the development of porphyrinic MOFs with tailored functionalities for applications ranging from gas adsorption and storage to heterogeneous catalysis. frontierspecialtychemicals.comvt.edu The presence of the copper ion within the porphyrin ring also endows the molecule with specific catalytic and electronic properties that can be harnessed for various chemical transformations and sensing applications. smolecule.comrsc.org

Scope and Research Trajectories for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Studies

The research landscape for Cu-TCPP is rapidly expanding, with several key trajectories emerging. A significant area of focus is its application in photocatalysis. frontierspecialtychemicals.com Scientists are actively investigating its use in visible-light-driven water splitting for hydrogen production, a crucial step towards sustainable energy. rsc.orgcsic.es Studies have demonstrated the potential of Cu-TCPP-based materials to act as efficient photocatalysts for the degradation of organic pollutants in water, addressing environmental remediation challenges. researchgate.netacs.org

Another major research direction is the development of highly sensitive and selective chemical sensors. The unique electrochemical properties of Cu-TCPP are being exploited to create sensors for the detection of various analytes, including metal ions and biomolecules. nih.govwalshmedicalmedia.com For instance, Cu-TCPP modified electrodes have been used for the simultaneous determination of acetaminophen (B1664979) and dopamine. frontierspecialtychemicals.com Furthermore, the incorporation of Cu-TCPP into MOFs is being explored to enhance gas adsorption and separation capabilities, which is critical for applications such as carbon capture and industrial gas purification. nih.govresearchgate.net The design of novel Cu-TCPP-based MOF architectures with optimized pore structures and active sites remains a vibrant area of investigation. vt.eduresearchgate.net

Research Findings in Detail

The utility of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is underscored by a wealth of research demonstrating its efficacy in various applications.

Photocatalytic Performance

Cu-TCPP has shown significant promise as a photocatalyst, particularly when integrated into MOF structures. These materials can harness visible light to drive chemical reactions with high efficiency.

| Application | Material | Key Finding | Reference |

|---|---|---|---|

| Overall Water Splitting | 2D Cu₂(CuTCPP) MOF | Achieved a H₂ production rate of 120 μmol g⁻¹ h⁻¹ under visible light, ranking it among the most efficient noble metal-free MOF photocatalysts. | rsc.orgcsic.es |

| Pollutant Degradation | 2D Cu-TCPP MOF nanosheets | Effectively degraded rhodamine B (RhB) and tetracycline (B611298) (TCL) under visible light. | researchgate.net |

| Cr(VI) Reduction | 2D Cu-TCPP MOFs/TiO₂ composite | Converted 99.9% of Cr(VI) to Cr(III) within 60 minutes under visible irradiation. | acs.org |

| Hydrogen Generation | Cu-TCPP MOF/g-C₃N₄ heterojunctions | Showed a five-fold enhancement in photoactivity for H₂ production compared to g-C₃N₄ alone. | rsc.org |

Electrochemical Sensing

The electrochemical activity of Cu-TCPP makes it a valuable component in the fabrication of sensitive and selective sensors.

| Analyte | Sensor Platform | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Lead Ions (Pb²⁺) | 2D Cu-TCPP MOF nanofilms with DNA nanomotors | 1.7 nM | 5 nM - 5 μM | nih.gov |

| Glucose | Copper(II) complex of a porphyrin-based porous organic polymer | 0.9 μM | 1 μM - 1.3 mM | acs.org |

| Acetaminophen and Dopamine | Cu-TCPP modified glassy carbon electrode | Not Specified | Not Specified | frontierspecialtychemicals.com |

| Hydroxylamine and Chlorogenic Acid | CuTCPP/platelet ordered mesoporous carbon (pOMC) composites | Not Specified | Not Specified | researchgate.net |

Properties

Molecular Formula |

C48H28CuN4O8 |

|---|---|

Molecular Weight |

852.3 g/mol |

IUPAC Name |

copper;4-[10,15,20-tris(4-carboxyphenyl)-12H-porphyrin-5,12-diid-5-yl]benzoic acid |

InChI |

InChI=1S/C48H28N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |

InChI Key |

CPCCBOGQKFVAPY-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)C(=O)O)C=C5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Refined Synthetic Approaches to meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The creation of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) typically begins with the synthesis of the porphyrin backbone, followed by metallation with copper. smolecule.com This foundational process involves the condensation of an aromatic aldehyde with pyrrole (B145914). smolecule.comtu.ac.th

Solvent-Mediated Synthesis Techniques

Solvent-mediated synthesis offers a versatile platform for producing porphyrins. A common method involves the reaction of appropriate aromatic aldehydes and pyrrole in a high-boiling point solvent such as dimethylformamide (DMF). chemicalbook.comchemicalbook.com The mixture is heated, often in the presence of an acid catalyst like p-toluenesulfonic acid, to facilitate the cyclization reaction that forms the porphyrin ring. chemicalbook.com Following the reaction, the crude porphyrin is typically purified by column chromatography. chemicalbook.comchemicalbook.com

Another approach utilizes a two-step, one-pot synthesis. This can involve an initial reaction to form a reducible intermediate, which is then oxidized to yield the final porphyrin derivative. orientjchem.org The choice of solvent and reaction conditions can significantly influence the yield and purity of the resulting porphyrin. For instance, refluxing the free-base porphyrin with a copper salt, such as copper(II) acetate (B1210297), in a solvent like DMF is a standard procedure for inserting the copper ion into the porphyrin core. tu.ac.th

Solvothermal synthesis represents another important technique. In this method, the reaction is carried out in a sealed vessel under controlled temperature and pressure, which can lead to the formation of crystalline products with well-defined structures. researchgate.netasianpubs.org

| Reaction Component | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

| Aromatic aldehyde, pyrrole | DMF | p-toluenesulfonic acid | 150°C | 1 h | Not specified |

| Free-base porphyrin | DMF | Copper(II) acetate | Reflux | Not specified | Not specified |

| Palladium complex | Not specified | Not specified | Solvothermal | Not specified | Not specified |

Template-Directed Synthesis Protocols

Template-directed synthesis leverages the structure of a template molecule to guide the formation of the desired product. In the context of porphyrin synthesis, this can involve the use of a metal ion or another molecule to organize the precursor molecules (pyrrole and aldehyde) in a specific orientation that favors the formation of the porphyrin macrocycle. While not as commonly detailed for this specific copper porphyrin in the provided context, the principle of using templates to create specific architectures, such as one-dimensional aggregates in gels, has been demonstrated with related amide-type copper porphyrins. researchgate.net These aggregates can then act as templates for further reactions. researchgate.net

Green Chemistry Principles in meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In porphyrin synthesis, this can manifest in several ways. One approach is the use of one-pot synthesis, which reduces the number of steps and the need for purification of intermediates. nih.gov Mechanochemistry, or the use of mechanical force to induce chemical reactions, presents another green alternative, potentially reducing the need for solvents. orientjchem.org

The selection of less toxic and renewable raw materials is a core tenet of green chemistry. nih.gov While specific examples for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) are not extensively detailed, the broader field of porphyrin synthesis is exploring these avenues. For instance, research into the synthesis of related porphyrin derivatives highlights efforts to develop more environmentally friendly methods that may result in lower yields but avoid harsh reagents. orientjchem.org

Post-Synthetic Functionalization and Modification of meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The carboxylic acid groups on the phenyl rings of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) are key functional handles for post-synthetic modification. These modifications can alter the molecule's solubility, electronic properties, and ability to interact with other molecules.

Covalent Functionalization through Carboxylic Acid Moieties

The four carboxylic acid groups provide sites for covalent attachment of other molecules, leading to the creation of more complex structures with tailored properties. This functionalization is crucial for applications such as the development of metal-organic frameworks (MOFs) and photosensitizers. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Amidation and esterification are two of the most common reactions used to functionalize the carboxylic acid groups.

Amidation: This reaction involves the coupling of an amine to the carboxylic acid, forming an amide bond. This is a versatile method for attaching a wide range of functional groups. For example, self-assembly of a cobalt(II) meso-tetrakis(4-hexadecylamidophenyl)porphyrin, an amide derivative, has been shown to form rod-like micelles. researchgate.net

Esterification: This reaction converts the carboxylic acids into esters. The synthesis of the tetramethyl ester of meso-tetra(4-carboxyphenyl)porphine (B77598) is a common example. chemicalbook.comscbt.com These ester derivatives have been used in studies of photodynamic therapy, where they have been conjugated with graphene quantum dots. rsc.org

| Functionalization Reaction | Reagents | Product Type |

| Amidation | Amine | Amide-functionalized porphyrin |

| Esterification | Alcohol | Ester-functionalized porphyrin |

Click Chemistry Applications

The copper center within meso-Tetra(4-carboxyphenyl)porphine-Cu(II) (Cu-TCPP) positions it as a potent catalyst for click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, enabling the efficient synthesis of complex molecules, including triazoles.

When integrated into the structured environment of a Metal-Organic Framework (MOF), the catalytic activity of Cu-TCPP can be harnessed effectively. Research has demonstrated that a mixed-valent copper porphyrin MOF can catalyze the coupling of phenylacetylene (B144264) and benzyl (B1604629) chloride in the presence of sodium azide (B81097) to produce the corresponding 1-benzyl-4-phenyl-1H-1,2,3-triazole. unl.edu This reaction proceeds with high efficiency, and the MOF catalyst can be recycled and reused with negligible loss in yield, highlighting the stability and utility of such frameworks. unl.edu The use of MOFs as a stabilizing platform for the copper catalyst is a critical strategy for its application, including for localized drug synthesis within living cells. researchgate.net

Below is a table summarizing the catalytic performance of a porphyrinic MOF in a click chemistry reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Conversion Yield | Reaction Time |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl chloride (with Sodium Azide) | Mixed-Valent Copper Porphyrin MOF | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 100% | 12 hours |

Hybrid Material Integration Approaches

The integration of Cu-TCPP into hybrid materials is a widely explored strategy to develop advanced functional systems, particularly through the formation of Metal-Organic Frameworks (MOFs) and nanocomposites.

Metal-Organic Frameworks (MOFs)

Cu-TCPP is a quintessential building block for creating two-dimensional (2D) MOFs. frontiersin.org In these structures, the copper ions act as the metal nodes, which coordinate with the carboxylate groups of the TCPP organic linkers to form porous, crystalline sheets. mdpi.comacs.org The synthesis is typically performed via a solvothermal method, where a surfactant like polyvinylpyrrolidone (B124986) (PVP) is often used to guide the anisotropic growth of the crystals, resulting in ultrathin nanosheets. acs.orgthno.org These Cu-TCPP MOF nanosheets possess a large surface area and a high density of accessible active metal sites, making them suitable for catalysis and sensing. frontiersin.orgresearchgate.net

The following table summarizes typical synthesis parameters for 2D Cu-TCPP MOF nanosheets as reported in various studies.

| Copper Source | Organic Linker | Solvent System | Surfactant/Additive | Temperature | Time |

|---|---|---|---|---|---|

| Cu(NO₃)₂·xH₂O | TCPP | DMF/Ethanol | PVP | 80 °C | 4-24 h |

| Cu₂O Nanocubes | TCPP | DMF | Not specified | Not specified | Not specified |

| Cu(NO₃)₂ | TCPP | DMF/Ethanol | Trifluoroacetic acid, PVP | Not specified | Not specified |

Hybrid Nanocomposites

Beyond forming pure MOFs, Cu-TCPP and its corresponding MOFs are frequently integrated with other nanomaterials to create multifunctional nanocomposites with synergistic properties. These hybrid materials often exhibit enhanced performance compared to their individual components.

Graphene Oxide (GO) Composites : Cu-TCPP MOFs have been grown on GO nanosheets to fabricate a nanocomposite for pH-responsive drug delivery. nih.gov The GO component enhances the stability and loading capacity of the system. nih.gov

Bismuth Sulfide (Bi₂S₃) Heterostructures : A novel Z-scheme heterostructure combining Bi₂S₃ with Cu-TCPP was developed, which showed highly efficient light absorption and charge separation for enhanced antibacterial photodynamic therapy. nih.gov

Noble Metal and Polymer Composites : In another approach, AuCu bimetallic nanoparticles were attached to 2D Cu-TCPP nanosheets whose conductivity was first improved by a polypyrrole (PPy) coating. scilit.com This multi-component nanocomposite was designed for the sensitive electrochemical determination of hydrogen peroxide. scilit.com

Template-Derived Hybrids : Cu₂O nanocubes have been used as both a template and a copper ion source to synthesize Cu-TCPP nanosheets, resulting in a Cu₂O/Cu-TCPP nanocomposite. acs.org This material can be further functionalized by loading platinum and gold nanoparticles for combined anticancer therapy. acs.org

The table below provides an overview of various hybrid materials incorporating Cu-TCPP.

| Hybrid Material | Components | Key Feature/Application |

|---|---|---|

| CuG | Cu-TCPP MOF, Graphene Oxide (GO) | pH-responsive drug release for chemotherapy. nih.gov |

| Bi₂S₃/Cu-TCPP | Bismuth Sulfide, Cu-TCPP | Z-scheme heterostructure for antibacterial therapy. nih.gov |

| AuCu/PPy/Cu-TCPP | AuCu nanoparticles, Polypyrrole, Cu-TCPP | Electrochemical sensing of hydrogen peroxide. scilit.com |

| Cu₂O/Cu-TCPP/(Pt-Au) | Cu₂O, Cu-TCPP, Platinum, Gold | Multifunctional nanoplatform for combined cancer therapy. acs.org |

Advanced Spectroscopic and Electrochemical Characterization Methodologies for Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Spectroscopic Techniques for Elucidating Electronic Structure and Coordination Environment

The characterization of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) relies on a variety of spectroscopic methods that probe its fundamental properties. These techniques are indispensable for correlating its structural features with its observed chemical and physical behavior.

UV-Vis Spectroscopic Analysis of Electronic Transitions and π-π* Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a foundational technique for studying the electronic structure of porphyrins. The spectrum of meso-Tetra(4-carboxyphenyl)porphine-Cu(II), like other metalloporphyrins, is dominated by intense absorptions arising from π-π* transitions within the highly conjugated porphyrin macrocycle.

These spectra typically exhibit two main features:

The Soret Band: An extremely intense absorption band observed in the near-UV region, typically around 400–450 nm. researchgate.net This band corresponds to a strong, symmetry-allowed transition from the ground state to the second excited singlet state (S₀ → S₂).

The Q-Bands: A series of weaker absorption bands found in the visible region, generally between 500 and 650 nm. researchgate.net These bands are associated with symmetry-forbidden transitions to the first excited singlet state (S₀ → S₁). The presence of the central copper ion simplifies the Q-band structure compared to the free-base porphyrin, often resulting in two distinct bands.

The exact positions and intensities of these bands are sensitive to the molecular environment, including the solvent and aggregation state. researchgate.net For instance, the formation of J-aggregates can lead to a red-shift of the Soret band. researchgate.net

| Transition | Typical Wavelength Range (nm) | Description |

| Soret Band (B-band) | 400–450 | Intense π-π* transition (S₀ → S₂) |

| Q-Bands | 500–650 | Weaker π-π* transitions (S₀ → S₁) |

This table provides typical ranges for copper porphyrins. Specific values depend on the solvent and experimental conditions.

Fluorescence and Phosphorescence Spectroscopic Investigations of Excited State Dynamics

Luminescence spectroscopy provides crucial insights into the de-excitation pathways of the molecule's excited states. While the free-base porphyrin ligand is fluorescent, the introduction of the paramagnetic Cu(II) ion dramatically alters the photophysical properties.

The d⁹ electronic configuration of Cu(II) introduces low-lying d-d states and ligand-to-metal charge-transfer (LMCT) states that provide efficient non-radiative decay pathways for the porphyrin's excited singlet state. cardiff.ac.ukacs.org This typically leads to significant quenching of fluorescence. The primary de-excitation routes following photolysis include:

Intersystem Crossing: The system can rapidly cross to the triplet hypersurface, a process that can occur on a femtosecond timescale (e.g., ~140 fs in water for a similar copper porphyrin). cardiff.ac.uknih.gov

Coordinative Expansion: In the presence of coordinating solvents or Lewis bases, the excited state can decay through the formation of a transient five-coordinate intermediate. cardiff.ac.ukacs.org

Due to these rapid and efficient de-excitation pathways involving the copper center, meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is generally considered non-luminescent or very weakly luminescent at room temperature. However, some copper porphyrins can exhibit phosphorescence from the triplet state, particularly at low temperatures, though their lifetimes are often in the nanosecond range. mdpi.com The study of these excited-state dynamics is essential for applications in photocatalysis and sensing, where electron or energy transfer processes are key. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful magnetic resonance technique specifically for studying species with unpaired electrons. As Cu(II) has a d⁹ electronic configuration with one unpaired electron, EPR is an ideal tool for probing the metal center's coordination environment and electronic structure. nih.gov

The EPR spectrum of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) in a frozen solution or solid matrix is typically axial, reflecting the square-planar geometry of the CuN₄ core. The spectrum is characterized by distinct g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). mdpi.com

Key parameters obtained from EPR include:

g-values (g∥ and g⊥): These values provide information about the electronic ground state of the copper ion and the degree of covalent character in the metal-ligand bonds. For Cu(II) porphyrins, the unpaired electron resides in the dx²-y² orbital, leading to g∥ > g⊥ > 2.0023. nih.gov

Hyperfine Coupling Constants (A∥ and A⊥): The magnitude of the hyperfine splitting, particularly A∥, is sensitive to the geometry and covalency of the copper site. mdpi.com

Superhyperfine Coupling: In some cases, coupling to the four equivalent nitrogen nuclei (¹⁴N, I = 1) of the porphyrin ring can be resolved, providing direct evidence of the covalent interaction between the copper ion and the ligand.

These parameters are sensitive to subtle changes in the coordination sphere, such as axial ligation by solvent molecules, making EPR an excellent probe of the local environment. mdpi.com

| EPR Parameter | Typical Value/Observation | Information Gained |

| Symmetry | Axial | Consistent with square-planar CuN₄ geometry |

| g-values | g∥ > g⊥ > 2.0023 | dx²-y² ground state |

| A-values | A∥ > A⊥ | Anisotropy of the hyperfine interaction |

| Superhyperfine | Splitting from ¹⁴N nuclei | Covalency of the Cu-N bonds |

This table summarizes general features for Cu(II) porphyrins based on available literature. mdpi.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. For meso-Tetra(4-carboxyphenyl)porphine-Cu(II), XAS at the Cu K-edge is used to precisely determine the oxidation state and coordination environment of the copper center. mdpi.com

The XAS spectrum is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The position and features of the absorption edge are highly sensitive to the oxidation state of the copper atom. For instance, a discernible shift to lower energies is observed upon the reduction of Cu(II) to Cu(I). mdpi.com The pre-edge features can provide information about the coordination geometry (e.g., distinguishing between tetrahedral and square-planar environments).

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the absorption edge contain information about the local atomic structure around the copper atom. Analysis of the EXAFS region can accurately determine the number, type, and distance of neighboring atoms, such as the four nitrogen atoms in the porphyrin plane (Cu-N bond lengths). mdpi.com

Operando XAS studies, where spectra are collected during an electrochemical process, are particularly insightful. They can track changes in the copper oxidation state and coordination structure in real-time, confirming the role of the metal center in redox reactions. mdpi.com For example, such studies have unequivocally demonstrated the participation of copper as the redox center during charge storage processes in porphyrin-based materials. mdpi.com

Resonance Raman Spectroscopy for Vibrational Modes Coupled to Electronic Transitions

Resonance Raman (RR) spectroscopy is a powerful vibrational technique that provides enhanced signals for vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), specific vibrations associated with the chromophore can be selectively amplified.

For meso-Tetra(4-carboxyphenyl)porphine-Cu(II), RR spectroscopy offers detailed information about the structure of the porphyrin macrocycle and the influence of the central metal ion. The spectra reveal vibrations that are sensitive to:

Core Size: High-frequency marker bands are correlated with the size of the porphyrin core, which is influenced by the central copper ion.

Spin State and Oxidation State: Changes in the metal's electronic configuration affect the vibrational frequencies.

Symmetry and Conformation: The Raman spectra are sensitive to the planarity and symmetry of the porphyrin ring. nih.gov

Studies on the free-base ligand, meso-Tetra(4-carboxyphenyl)porphine (B77598) (TCPP), have identified key vibrational modes, including Cα-Cm stretching, Cα-N vibrations, and pyrrole (B145914) ring deformations, that are enhanced under resonance conditions. nih.gov Upon metallation with copper, shifts in these frequencies and changes in their intensities are expected, reflecting the structural constraints imposed by the Cu-N bonds and the electronic effects of the metal center.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) (for TCPP) | Description |

| Cα-Cm Stretch | 1004, 1552 | Stretching of bonds linking pyrrole rings |

| Cα-N Stretch | 1242 | Stretching within the pyrrole ring |

| Cα-Cβ + Cβ-H | 1330, 1457 | Combined stretching and bending modes |

Data based on studies of the free-base ligand (TCPP). Metallation with Cu(II) would influence these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Dynamics and Diamagnetic Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. However, the paramagnetic nature of the Cu(II) ion (d⁹, S=1/2) leads to significant broadening and shifting of NMR signals for nearby nuclei, making the direct acquisition of high-resolution spectra for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) itself challenging.

Therefore, NMR studies often focus on diamagnetic analogues to understand the properties of the tetra(4-carboxyphenyl)porphine ligand. This includes:

The Free-Base Porphyrin (H₂TCPP): ¹H NMR of the free-base ligand provides clear signals for the β-pyrrole protons, the protons of the carboxyphenyl groups, and the internal N-H protons. The N-H protons appear at a characteristic upfield chemical shift (e.g., -2.95 ppm in d₆-DMSO) due to the ring current effect of the aromatic macrocycle.

Diamagnetic Metalloporphyrins: Incorporating a diamagnetic metal ion (e.g., Zn(II) or Ni(II)) into the TCPP core allows for detailed structural analysis of the metallated ligand without the complications of paramagnetism. These studies help to confirm the structure and purity of the ligand framework.

These NMR data on diamagnetic derivatives provide an essential baseline for understanding the ligand's conformation and the electronic effects of the peripheral carboxyl groups, which are crucial for the properties and function of the copper complex.

Electrochemical Characterization of Redox Processes in meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The electrochemical properties of CuTCPP are central to its functionality. The presence of the copper center and the peripheral carboxyphenyl groups dictates its redox behavior, influencing how it participates in electron transfer reactions.

Cyclic Voltammetry for Redox Potentials and Charge Transfer Mechanisms

Cyclic voltammetry (CV) is a fundamental technique for probing the redox characteristics of CuTCPP. By scanning the potential of a working electrode on which the compound is immobilized or in a solution containing it, the potentials at which oxidation and reduction events occur can be precisely determined.

Research on copper porphyrin complexes reveals that they typically undergo multiple redox processes. For a closely related compound, Copper(II) tetraphenylporphyrin (B126558) (CuTPP), cyclic voltammetry has shown two reversible oxidation peaks at approximately +0.97 V and +1.35 V. frontierspecialtychemicals.com These processes are generally attributed to the stepwise oxidation of the porphyrin ring, forming a π-cation radical and then a dication. While specific CV data for CuTCPP is not abundant in publicly available literature, the presence of electron-withdrawing carboxyphenyl groups is expected to shift these redox potentials to more positive values compared to CuTPP.

In a study of a three-dimensional framework constructed with a copper porphyrin unit, two redox waves were observed with half-wave potentials (E₁/₂) at -160 mV and 91 mV. acs.org Although the exact structure of the porphyrin was not identical to CuTCPP, this finding highlights the complex redox behavior that can arise from the molecular environment. The study of CuTCPP integrated into metal-organic frameworks (MOFs) has also demonstrated its electrocatalytic activity, with cyclic voltammetry being used to determine detection limits for various analytes, suggesting that the redox properties of CuTCPP are accessible and tunable within these structures. smolecule.com

Interactive Data Table: Illustrative Redox Potentials of Copper Porphyrins

| Compound/System | Redox Process | E₁/₂ (V) vs. Ag/AgCl | Reference Electrode | Notes |

| Copper(II) tetraphenylporphyrin (CuTPP) | Oxidation I | +0.97 | Not Specified | Reversible oxidation of the porphyrin ring. frontierspecialtychemicals.com |

| Copper(II) tetraphenylporphyrin (CuTPP) | Oxidation II | +1.35 | Not Specified | Second reversible oxidation of the porphyrin ring. frontierspecialtychemicals.com |

| Copper Porphyrin 3D Framework | Redox Wave I | -0.160 | Not Specified | acs.org |

| Copper Porphyrin 3D Framework | Redox Wave II | +0.091 | Not Specified | acs.org |

Note: This table includes data from related copper porphyrin systems to illustrate typical redox behavior. Specific values for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) may vary.

Chronoamperometry and Chronocoulometry for Electron Transfer Kinetics

Chronoamperometry and chronocoulometry are powerful techniques for elucidating the kinetics of electron transfer processes at electrode surfaces. In chronoamperometry, a potential step is applied to the electrode, and the resulting current is measured as a function of time. This data can be used to determine the diffusion coefficient of the electroactive species and the rate constant for the electron transfer reaction. Chronocoulometry, which measures the total charge passed as a function of time, offers a complementary method for studying these kinetic parameters.

For CuTCPP-modified electrodes, chronoamperometry has been employed to determine the catalytic rate constant for the oxidation of certain analytes. smolecule.com The technique allows for the quantification of how efficiently the immobilized CuTCPP can mediate electron transfer between the electrode and a substrate in solution. The decay of the current over time in a chronoamperometric experiment follows the Cottrell equation under diffusion-controlled conditions, and deviations from this behavior can provide insights into the kinetics of the underlying electrochemical reaction.

While specific studies detailing the electron transfer kinetics of CuTCPP using these methods are limited in the general literature, the principles of the techniques are well-established for characterizing modified electrodes.

Electrochemical Impedance Spectroscopy (EIS) for Electron Transfer Abilities

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of an electrode, including its ability to facilitate electron transfer. By applying a small amplitude AC potential over a range of frequencies and measuring the resulting current, an impedance spectrum is generated. This spectrum can be modeled using an equivalent electrical circuit to extract key parameters such as the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).

A lower Rct value indicates a faster electron transfer rate at the electrode-electrolyte interface. When CuTCPP is immobilized on an electrode surface, EIS can be used to assess the quality of the film and its electron transfer capabilities. For instance, in the context of corrosion inhibition, EIS has been used to show that the adsorption of molecules onto a copper surface increases the charge transfer resistance, indicating a passivation of the surface. researchgate.net

For electrodes modified with porphyrin-based materials, EIS is a crucial tool for characterization. The Nyquist plot (a plot of the imaginary part of impedance versus the real part) typically shows a semicircle at high frequencies, the diameter of which corresponds to the Rct. Changes in the diameter of this semicircle upon modification of the electrode with CuTCPP can directly quantify the impact of the porphyrin layer on electron transfer kinetics.

Interactive Data Table: Illustrative EIS Parameters for Modified Electrodes

| Electrode Modification | Rct (Ω) | Cdl (μF/cm²) | Measurement Conditions | Significance |

| Bare Electrode | ~500 | ~10 | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | Baseline for comparison. |

| CuTCPP Modified Electrode | ~200 | ~15 | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | Lower Rct suggests enhanced electron transfer. |

Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from EIS experiments. Actual values will depend on the specific experimental setup and conditions.

Spectroelectrochemistry for Real-Time Redox Intermediates

Spectroelectrochemistry combines the principles of spectroscopy (typically UV-Visible absorption spectroscopy) with electrochemistry to provide real-time monitoring of the spectral changes that occur during a redox reaction. This powerful technique allows for the direct observation and characterization of transient intermediates and the final products of electrochemical processes.

When a potential is applied to an optically transparent electrode coated with a thin film of CuTCPP, the UV-Visible spectrum can be recorded simultaneously. As the porphyrin undergoes oxidation or reduction, characteristic changes in its absorption spectrum are observed. Porphyrins are well-known for their strong Soret band (around 400-450 nm) and weaker Q-bands in the visible region. The formation of a π-cation radical upon oxidation typically leads to a decrease in the intensity of the Soret band and the appearance of new, broad absorption bands at longer wavelengths.

By correlating the applied potential with the observed spectral changes, the electronic structure of the redox-generated species can be elucidated. This information is invaluable for understanding the mechanism of electrocatalytic reactions involving CuTCPP, as it can help to identify the active species responsible for catalysis.

Catalytic Applications and Mechanistic Investigations of Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Electrocatalysis Employing meso-Tetra(4-carboxyphenyl)porphine-Cu(II)-Based Systems

Cu-TCPP and its derivatives have demonstrated significant potential as electrocatalysts in several important reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction reaction (CO2RR), hydrogen evolution reaction (HER), and water oxidation. These applications are critical for the development of sustainable energy technologies such as fuel cells and the conversion of greenhouse gases into valuable chemicals.

Oxygen Reduction Reaction (ORR) Electrocatalysis Mechanisms

The oxygen reduction reaction is a fundamental process in fuel cells. Copper complexes have been investigated as potential catalysts for this reaction. tennessee.edu The mechanism of ORR catalyzed by copper complexes can proceed through different pathways, leading to the formation of either water or hydrogen peroxide. nih.gov

In some cases, the reduction of oxygen by copper complexes follows a stepwise 4-electron/4-proton pathway, where hydrogen peroxide is formed as a detectable intermediate and is subsequently reduced to water in separate catalytic cycles. nih.gov The rate-determining step in the formation of the peroxide intermediate has been identified as the coordination of O2 to the Cu(I) center. nih.gov Studies on certain pyridylalkylamine copper complexes have revealed high turnover frequencies, indicating efficient catalysis. nih.gov

Alternatively, the ORR can be selective towards the 2-electron reduction of oxygen to produce hydrogen peroxide. nih.gov The selectivity is influenced by the structure of the copper complex and the reaction conditions. For instance, sluggish reduction of hydrogen peroxide by some copper-based catalysts leads to its accumulation as the main product. nih.gov The mechanism for hydrogen peroxide reduction is thought to involve a Fenton-like process. nih.gov

The performance of Cu-based catalysts for ORR is also influenced by their preparation and the nature of the support material. tennessee.edu For instance, the electronic properties of the catalyst can be tuned by introducing different substituents on the ligand, with electron-donating groups generally favoring ORR catalysis. tennessee.edu

Carbon Dioxide Reduction Reaction (CO2RR) Electrocatalysis Pathways

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. ustc.edu.cn Copper-based catalysts are particularly interesting because they are capable of converting CO2 into a variety of hydrocarbon and alcohol products. researchgate.netmdpi.com

The CO2RR process on a catalyst surface typically involves several key steps:

CO2 Adsorption and Activation: The CO2 molecule first adsorbs onto the active sites of the catalyst. researchgate.net

Intermediate Formation: Through a series of proton-coupled electron transfer (PCET) steps, various intermediates are formed, such as adsorbed CO, OCHO, and CHO. mdpi.comyoutube.com

C-C Coupling: For the formation of C2+ products like ethylene (B1197577) and ethanol, a crucial step is the coupling of two *CO intermediates. mdpi.com

Product Desorption: The final products are then desorbed from the catalyst surface. ustc.edu.cn

When Cu-TCPP is used as a catalyst, particularly in the form of metal-organic framework (MOF) nanosheets, it has shown activity in converting CO2 to formate (B1220265) and acetate (B1210297). researchgate.net Spectroscopic studies have suggested that under reaction conditions, the Cu-TCPP can transform into copper clusters (such as CuO, Cu2O, and Cu4O3), which are the actual catalytic species. ustc.edu.cnresearchgate.net The product selectivity of Cu-based catalysts can be poor, leading to a mixture of products. mdpi.com However, strategies such as functionalizing Cu-TCPP MOFs with silver nanoparticles have been shown to improve the Faradaic efficiency for specific products like methane (B114726). researchgate.net

The following table summarizes the performance of a Cu2(CuTCPP) nanosheet catalyst for CO2 reduction:

| Product | Faradaic Efficiency (FE) | Potential (vs. RHE) |

| Formate | 68.4% | -1.55 V |

| Acetate | - | - |

Data sourced from a study on Cu2(CuTCPP) nanosheets. researchgate.net Note: The Faradaic efficiency for acetate was not specified in the provided source.

Hydrogen Evolution Reaction (HER) Electrocatalysis Studies

The hydrogen evolution reaction (HER) is the cathodic reaction in water splitting, a key process for producing clean hydrogen fuel. While precious metals like platinum are highly efficient HER catalysts, there is a strong interest in developing catalysts based on more abundant and less expensive metals like copper. mdpi.com

Cu-based materials, including those derived from Cu-TCPP, have been investigated for their HER activity. mdpi.comresearchgate.net For instance, bimetallic fused copper porphyrin complexes have demonstrated significantly enhanced catalytic activity for HER compared to their monomeric counterparts. researchgate.net These fused complexes exhibit lower overpotentials and higher Faradaic efficiencies for hydrogen production. researchgate.net

The mechanism of HER on copper-based catalysts often involves the adsorption of protons onto the catalyst surface, followed by electron transfer to form hydrogen atoms, which then combine to produce H2 gas. The efficiency of the catalyst is related to its ability to facilitate these steps. The unique architecture of nanostructured catalysts, such as nanoarrays, can provide more active sites and enhance the diffusion of products, leading to improved catalytic performance. mdpi.com

Kinetic studies of a bimetallic fused copper porphyrin complex revealed a high observed rate constant, implying its high efficiency for the hydrogen evolution reaction. researchgate.net

| Catalyst | Overpotential (at 10 mA cm⁻²) | Faradaic Efficiency | Turnover Number |

| Bimetallic Fused Copper Porphyrin | ~320 mV lower than monomer | 96% | 102 |

| Monomeric Copper Porphyrin | - | 71% | 18 |

Data from a comparative study of a bimetallic fused copper porphyrin and its monomeric analogue. researchgate.net

Water Oxidation Catalysis Methodologies

Water oxidation, also known as the oxygen evolution reaction (OER), is the other half-reaction of water splitting and is often the bottleneck due to its complex four-electron, four-proton process. nih.gov Developing efficient and robust catalysts for water oxidation under mild conditions is crucial for artificial photosynthesis and water splitting technologies. chemistryworld.com

Copper-based catalysts, including water-soluble Cu(II) porphyrin complexes, have been shown to catalyze the OER at neutral pH with relatively low overpotentials. nih.gov For example, a water-soluble Cu(II) complex of tetrakis(4-N-methylpyridyl)porphyrin has been reported to catalyze water oxidation with an onset overpotential of 310 mV. nih.gov Constant potential electrolysis using this catalyst at neutral pH resulted in a stable current for oxygen evolution with a high Faradaic efficiency of over 93%. nih.gov

Interestingly, some copper-based catalysts can also catalyze the 2-electron water oxidation to produce hydrogen peroxide (H2O2) in acidic solutions. nih.gov The ability to switch between 4-electron and 2-electron pathways depending on the pH offers new insights into the water oxidation mechanism. nih.gov

Photocatalysis and Photoelectrocatalysis with meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Cu-TCPP and its composites are also effective photocatalysts, harnessing light energy to drive chemical reactions. frontierspecialtychemicals.comrsc.org This is particularly relevant for applications in environmental remediation and solar energy conversion.

Light-Driven Organic Transformations

Porphyrin-based metal-organic frameworks (MOFs), including those constructed from Cu-TCPP, possess excellent photosensitivity, making them suitable for photocatalytic applications. rsc.org These materials can absorb visible light and generate electron-hole pairs, which then drive various organic transformations.

One notable application is the photodegradation of organic pollutants. For instance, flower-like Cu-TCPP MOFs have demonstrated high efficiency in the degradation of rhodamine B, a common dye pollutant. rsc.org Under visible light irradiation, these MOFs can generate reactive oxygen species such as superoxide (B77818) radicals (•O2−) and hydroxyl radicals (•OH), which are responsible for breaking down the organic dye molecules. rsc.org The photocatalytic performance is influenced by the morphology of the MOF, with structures like flower-like assemblies exhibiting larger specific surface areas and more exposed active sites. rsc.org

| Pollutant | Catalyst | Degradation/Reduction Efficiency | Time |

| Rhodamine B | Flower-like Cu-TCPP | 88% | 100 min |

| Cr(VI) | 2D Cu-TCPP MOFs/TiO2 | 99.9% | 60 min |

Data from studies on the photocatalytic degradation of rhodamine B and reduction of Cr(VI). rsc.orgacs.org

Solar Fuel Production Research

The generation of solar fuels, particularly hydrogen (H₂) through water splitting, represents a critical area of research for sustainable energy. meso-Tetra(4-carboxyphenyl)porphine-Cu(II) (Cu-TCPP) has been investigated as a component in photocatalytic systems for this purpose. Its role is typically as a photosensitizer, absorbing visible light and facilitating the charge separation and transfer processes necessary for H₂ evolution.

A significant body of research focuses on integrating Cu-TCPP into composite materials to enhance photocatalytic efficiency. A common strategy involves creating heterojunctions between Cu-TCPP, often in the form of a metal-organic framework (MOF), and a semiconductor material like graphitic carbon nitride (g-C₃N₄). In one study, ultrathin layered Cu-TCPP MOFs were combined with g-C₃N₄ nanosheets. acs.org This composite material demonstrated a hydrogen production efficiency of 1334.4 μmol g⁻¹ h⁻¹, which was approximately five times greater than that of pure g-C₃N₄ (258.3 μmol g⁻¹ h⁻¹). smolecule.com The enhancement is attributed to the efficient separation and transfer of photogenerated electrons and holes at the 2D/2D heterojunction interface. acs.orgsmolecule.com Upon light absorption, electrons are excited in both materials. The favorable band alignment allows photoexcited electrons in the conduction band of g-C₃N₄ to transfer to the lowest unoccupied molecular orbital (LUMO) of Cu-TCPP. These electrons then migrate to the dispersed copper nodes, which act as the catalytic sites for the reduction of water to hydrogen. smolecule.com

Similarly, copper-doped or copper-sensitized titanium dioxide (TiO₂) has shown promise for photocatalytic hydrogen production. libretexts.orgnih.gov While TiO₂ itself is a potent photocatalyst, its wide bandgap limits its activity to the UV region of the spectrum. libretexts.org The incorporation of copper species like Cu-TCPP extends the light absorption into the visible range. acs.orgmdpi.com The copper nanoparticles or complexes can serve as active sites that trap photogenerated electrons, accelerating charge transport and enhancing H₂ production. wikipedia.org In a study of various metals co-deposited with platinum on TiO₂, a Cu/Pt/TiO₂ system showed moderately improved H₂ production compared to Pt/TiO₂ alone, which was attributed to the formation of a weak Schottky junction that facilitated charge separation. libretexts.org

Table 1: Photocatalytic Hydrogen Production using Cu-TCPP Based Materials

| Catalyst System | H₂ Production Rate (μmol g⁻¹ h⁻¹) | Key Findings | Reference |

| 3CT/CN (Cu-TCPP MOF/g-C₃N₄) | 1334.4 | ~5-fold enhancement over pure g-C₃N₄. | smolecule.com |

| g-C₃N₄ (unadorned) | 258.3 | Baseline for comparison. | smolecule.com |

| Cu/TiO₂ | ~5000 (UV light), ~220 (Visible light) | Significant enhancement over undoped TiO₂. | libretexts.org |

| TiO₂/CuO mixture | up to 8230 | Inter-particle charge transfer enhances H₂ production. | nih.gov |

Dye Degradation and Environmental Remediation Photocatalysis

The photocatalytic properties of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) are extensively utilized in the degradation of organic pollutants, such as synthetic dyes and antibiotics, which are significant environmental contaminants. rsc.orgscbt.com Cu-TCPP acts as a visible-light-active photocatalyst, addressing the limitations of wide-bandgap semiconductors like TiO₂ that are primarily active under UV irradiation.

When used in composites, Cu-TCPP enhances the degradation of pollutants under visible light. For instance, Cu-TCPP sensitized TiO₂ nanotubes were shown to effectively degrade methylene (B1212753) blue (MB) in aqueous solution. nih.gov The porphyrin sensitizer (B1316253) broadens the light absorption range, and upon excitation, injects electrons into the conduction band of the TiO₂, which promotes the formation of reactive oxygen species (ROS) that degrade the pollutant molecules. mdpi.comnih.gov The kinetics of MB degradation over a CuTCPP-TiO₂ composite were found to fit the Langmuir-Hinshelwood model. mdpi.com Another study demonstrated that a 2D Cu-TCPP MOF could efficiently degrade Rhodamine B (RhB) and tetracycline (B611298) (TCL) under visible light. rsc.org

Beyond organic dyes, Cu-TCPP based materials are effective in the remediation of other environmental hazards. A composite of 2D Cu-TCPP MOF nanosheets and TiO₂ was used for the photocatalytic reduction of hexavalent chromium (Cr(VI)) to the less toxic Cr(III). researchgate.net Under visible light, this composite achieved a 99.9% conversion of Cr(VI) within 60 minutes and maintained its performance over five cycles. researchgate.net Furthermore, Cu-TCPP metal-organic nanosheets (MONs) have been incorporated into membranes for the detection and removal of cyanide (CN⁻) from water. rsc.org A membrane containing 6% Cu-TCPP MONs removed over 94% of sodium cyanide, leveraging the strong affinity of the copper centers for cyanide. rsc.org

Table 2: Photocatalytic Degradation of Pollutants by Cu-TCPP Systems

| Catalyst System | Pollutant | Degradation/Removal Efficiency | Time (min) | Reference |

| 2D Cu-TCPP MOFs/TiO₂ | Cr(VI) | 99.9% conversion to Cr(III) | 60 | researchgate.net |

| 6%Cu-TCPP/CA Membrane | NaCN | 94.68% removal | N/A | rsc.org |

| 2D Cu-TCPP MOFs | Rhodamine B (RhB) | ~95% | 120 | rsc.org |

| 2D Cu-TCPP MOFs | Tetracycline (TCL) | ~60% | 360 | rsc.org |

| FeTCPP/TNT | Methylene Blue (MB) | >90% | N/A | nih.gov |

Oxidative and Reductive Organic Transformations Catalyzed by meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Selective Oxidation Reactions

Metalloporphyrins are well-known catalysts for oxidation reactions, often acting as mimics of cytochrome P-450 enzymes. mdpi.com The catalytic activity of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) has been explored in the selective oxidation of various organic substrates, including alcohols and sulfides. These reactions are fundamental transformations in organic synthesis. nih.govnih.gov

The oxidation of sulfides to sulfoxides is a reaction of considerable interest due to the importance of sulfoxides as intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govsigmaaldrich.com Controlling the reaction to prevent over-oxidation to the corresponding sulfone is a key challenge. researchgate.net Copper-based catalysts, including copper-porphyrin complexes, have been shown to be effective for this transformation. nih.govsigmaaldrich.com For example, the oxidation of various aryl methyl sulfides to their respective sulfoxides can be catalyzed by metalloporphyrins under ambient conditions. nih.gov The reactivity often depends on the electronic nature of the substrate, with electron-rich sulfides reacting more rapidly than electron-deficient ones. nih.gov

In the field of alcohol oxidation, copper-based catalysts, often in conjunction with a nitroxyl (B88944) radical co-catalyst like TEMPO, are highly effective for the selective conversion of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govrsc.org While much of the research in this area involves simpler copper salts, porphyrin-based systems also show activity. For instance, an iron-containing analogue, μ-O-[FeTCPP]₂, demonstrated excellent heterogeneous catalytic activity for the oxidation of various alcohols. organic-chemistry.orgresearchgate.net The porous nature and structural features of such porphyrin-based frameworks are responsible for their catalytic performance. organic-chemistry.org Catalytic systems using hydrogen peroxide as a green oxidant have also been developed for the oxidation of primary and secondary alcohols. rsc.org

Table 3: Examples of Selective Oxidation Reactions

| Catalyst Type | Substrate | Product | Key Features | Reference |

| Metalloporphyrins | Aryl methyl sulfides | Aryl methyl sulfoxides | Selective oxidation, rate dependent on substrate electronics. | nih.gov |

| μ-O-[FeTCPP]₂ | Alcohols | Aldehydes/Ketones | Heterogeneous catalysis with high conversion rates. | researchgate.net |

| Cu/TEMPO systems | Primary/Secondary alcohols | Aldehydes/Ketones | Biomimetic system, often uses air as the oxidant. | rsc.org |

| Silica-supported Cu-ionic liquid | Diethyl sulfide | Diethyl sulfoxide | Uses atmospheric oxygen as the oxidant. | sigmaaldrich.com |

Hydrogenation and Dehydrogenation Methodologies

The use of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) as a catalyst for hydrogenation and dehydrogenation reactions is not extensively documented in scientific literature. Research into copper-catalyzed hydrogenation typically employs simpler copper salts or complexes with specific phosphine (B1218219) or N-heterocyclic carbene ligands. rsc.orgnih.gov These systems have been shown to be active for the reduction of aldehydes, ketones, and CO₂. rsc.org For instance, atomically dispersed single-atom copper sites on graphitic carbon nitride (Cu₁/CN) exhibit high activity and selectivity for the hydrogenation of 4-nitrostyrene. nih.gov

While direct evidence for Cu-TCPP is scarce, related materials have shown some activity. A study on periodic mesoporous organosilicas containing the metal-free tetrakis(4-carboxyphenyl)porphyrin (TCPP) unit reported catalytic activity in the hydrogen transfer reactions of various ketones, such as acetophenone. mdpi.com This suggests that the porphyrin framework itself can participate in such transformations, though the role of the copper center in Cu-TCPP for this specific class of reactions remains an area for future investigation.

C-C and C-N Bond Forming Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann, Goldberg, Suzuki, and Heck reactions, are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. organic-chemistry.orgwikipedia.orgwikipedia.orgrsc.org While palladium has historically dominated this field, the use of more abundant and less expensive copper catalysts is an area of active research. rsc.orgorganic-chemistry.org

The involvement of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) in these reactions is primarily through its incorporation into metal-organic frameworks (MOFs). Although not specifically using the TCPP ligand, one study reported that a highly porous copper-based MOF constructed from paddle-wheel type dinuclear copper clusters served as an efficient and reusable heterogeneous catalyst for Ullmann and Goldberg type C-N coupling reactions. organic-chemistry.org These reactions successfully coupled a range of primary and secondary amines with halobenzenes. organic-chemistry.org The general mechanism for copper-catalyzed Ullmann reactions often involves the formation of an organocopper intermediate that undergoes nucleophilic aromatic substitution. wikipedia.org

In the realm of C-C bond formation, research into Cu-TCPP is less direct. The Heck reaction is typically palladium-catalyzed, but porphyrinic MOFs have been explored in related applications. acs.orgrsc.org For example, a Pd(II)-porphyrinic MOF was used in a catalytic Heck reaction system for sensing copper ions. acs.org The Suzuki-Miyaura coupling, another cornerstone of C-C bond formation, is also predominantly palladium-catalyzed, though copper is sometimes used as a co-catalyst. wikipedia.org While there is a lack of specific reports detailing the use of monomeric Cu-TCPP as a primary catalyst for these named cross-coupling reactions, the catalytic activity of copper-based MOFs and related complexes suggests a potential for future development in this area.

Sensor Development and Chemodetection Principles Incorporating Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Optical Sensing Strategies Utilizing meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The inherent optical properties of porphyrins, including strong absorption in the visible region (the Soret and Q bands) and fluorescence capabilities, make Cu-TCPP an attractive candidate for the development of optical sensors. These sensors leverage changes in the compound's optical signals upon interaction with a target analyte.

Colorimetric and fluorometric sensors based on Cu-TCPP rely on the modulation of its absorption or emission spectra in the presence of an analyte. The interaction between the analyte and the Cu-TCPP molecule can induce changes in the electronic environment of the porphyrin ring, leading to a detectable color change or a variation in fluorescence intensity.

For instance, porphyrin-based carbon dots (PCDs) have been synthesized using meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP) as a precursor. researchgate.net These PCDs exhibit optimal photoluminescence at an excitation/emission of 375/645 nm and have been explored for "turn off-on" phosphate (B84403) sensing. researchgate.net In another application, a fluorescent peptide, 5/6-FAM-Dap-β-Ala-His, which selectively binds Cu(II) ions, demonstrates fluorescence quenching upon complexation. d-nb.info This principle allows for the detection of Cu(II) in solution, and when the peptide is integrated into nanopores, it creates a highly sensitive and selective sensing system. d-nb.info The fluorescence quenching mechanism upon metal binding is a key principle in these fluorometric sensors. d-nb.info

| Sensing Platform | Analyte | Detection Principle | Key Features |

| Porphyrin-based Carbon Dots (PCDs) | Phosphate | "Turn off-on" fluorescence | Prepared via a one-step hydrothermal method using TCPP. researchgate.net |

| 5/6-FAM-Dap-β-Ala-His Peptide | Cu(II) ions | Fluorescence quenching | Selective binding in the presence of Ni(II) and Zn(II). d-nb.info |

Surface Plasmon Resonance (SPR) is a powerful, label-free sensing technique that detects changes in the refractive index at the surface of a metal film. The incorporation of Cu-TCPP into SPR sensor designs can enhance sensitivity and selectivity. While direct applications of Cu-TCPP in SPR are still emerging, related research highlights the potential. For example, a novel SPR sensor utilizing a combination of copper (Cu), silicon dioxide (SiO₂), nickel (Ni), and black phosphorus (BP) has been developed for enhanced biomolecule sensing. nih.gov This sensor achieves high sensitivity, demonstrating the utility of copper-containing materials in advanced SPR platforms. nih.gov The integration of Cu-TCPP, with its specific binding capabilities, into such systems could pave the way for highly selective SPR sensors.

Electrochemical Biosensing and Chemo-sensing Platforms Based on meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The electrochemical activity of the central copper ion and the ability of the carboxyl groups to anchor the molecule to electrode surfaces make Cu-TCPP a valuable component in electrochemical sensors. These sensors measure changes in electrical signals (current, potential, or impedance) resulting from the interaction with an analyte.

Amperometric and voltammetric sensors monitor the current generated from the oxidation or reduction of an analyte or a redox probe. Cu-TCPP can be used to modify electrode surfaces, enhancing their catalytic activity and facilitating the detection of various molecules. For example, Cu(II) meso-Tetra(4-carboxyphenyl)porphine was used to modify a glassy carbon electrode for the simultaneous voltammetric determination of acetaminophen (B1664979) and dopamine. frontierspecialtychemicals.com In a different approach, a nanopore-based sensor modified with a peptide that selectively binds Cu(II) demonstrated extreme sensitivity and selectivity for Cu(II) detection through I-V measurements, allowing for the sensing of femtomolar concentrations. d-nb.info

| Sensor Modification | Analytes | Electrochemical Technique | Key Finding |

| Cu(II) meso-Tetra(4-carboxyphenyl)porphine on glassy carbon electrode | Acetaminophen and Dopamine | Voltammetry | Enables simultaneous determination of the analytes. frontierspecialtychemicals.com |

| Peptide-modified nanopore | Cu(II) ions | I-V Measurements | Achieves femtomolar detection limits in human urine mimics. d-nb.info |

Electrochemical Impedance Spectroscopy (EIS) is a technique that measures the opposition to the flow of alternating current as a function of frequency. Changes in the impedance of an electrode modified with a receptor molecule upon binding to an analyte can be used for sensing. Porphyrin-based metal-organic frameworks (PMOFs), which can be constructed using TCPP derivatives, are being explored for various diagnostic applications, including impedimetric sensing. oiccpress.com The porous nature and tunable properties of PMOFs make them promising materials for creating highly sensitive and selective impedimetric sensors. oiccpress.com

Recognition Mechanisms and Selectivity Enhancement in meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Sensors

The selectivity of a sensor, its ability to detect a specific analyte in a complex mixture, is a critical parameter. For Cu-TCPP-based sensors, selectivity is often governed by the specific interactions between the porphyrin molecule and the target analyte. These interactions can include coordination bonds with the central copper ion, hydrogen bonding via the carboxyl groups, and π-π stacking interactions with the porphyrin ring.

In a study on DNA methylation sensing, meso-tetra(4-carboxyphenyl)porphine (TCPP) was used to functionalize a light-addressable potentiometric sensor (LAPS). nih.govbohrium.com The orientation of the TCPP molecules on the sensor surface was found to significantly influence the sensitivity of DNA methylation detection. nih.govbohrium.com When TCPP was covalently anchored in a stand-up position, it resulted in enhanced sensitivity for detecting 5-methylcytosine (B146107) (5mC). nih.govbohrium.com This highlights how controlling the molecular configuration of the sensing element can improve recognition.

Guest-Host Interactions and Binding Affinities

The fundamental principle behind the sensing capability of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) lies in its specific interactions with guest molecules. The host-guest chemistry is primarily dictated by the accessible copper(II) ion, which acts as a Lewis acid site, readily coordinating with electron-donating species.

The interaction between the Cu(II) center and a guest analyte is a classic example of coordination chemistry. Guest molecules with lone pairs of electrons, such as anions or Lewis bases, can axially coordinate to the copper ion. This binding event perturbs the electronic structure of the entire porphyrin macrocycle. For instance, the binding of a strong-field ligand like the cyanide ion (CN⁻) to the copper center significantly alters the d-orbital splitting and the associated electronic transitions within the metalloporphyrin. smolecule.com This change in electronic properties is the basis for the signal transduction in many Cu-TCPP-based sensors.

The four carboxyphenyl groups at the meso positions of the porphyrin ring also contribute to the guest-host interactions. These groups can engage in hydrogen bonding, electrostatic interactions, or π-π stacking with guest molecules, which can enhance binding affinity and selectivity. Furthermore, these peripheral groups are critical for integrating the Cu-TCPP molecule into larger superstructures, such as metal-organic frameworks (MOFs). frontierspecialtychemicals.comnih.gov In MOFs, the porphyrin units are locked in a regular, porous array, creating a well-defined environment where guest molecules can diffuse and bind to the active Cu(II) sites. acs.orgnih.gov The confined nature of the MOF pores can impose size and shape selectivity for guest binding, further refining the sensor's specificity.

The binding affinity of Cu-TCPP for a particular guest is a measure of the strength of their interaction. This is a critical parameter for a sensor, as it dictates the sensitivity and the detection limit. The affinity for cyanide ions is particularly strong, leading to the formation of stable coordination complexes. smolecule.com This strong interaction allows for the detection of cyanide at very low concentrations. While interactions with other molecules such as biomolecules have been explored, the most well-characterized high-affinity binding is with small anionic species that can directly coordinate to the copper center. smolecule.com

Receptor Design and Integration for Specific Analytes

The design of sensors using Cu-TCPP involves integrating the compound into a stable platform where its interaction with an analyte can be reliably measured. This integration can be achieved through various methods, including the formation of thin films, immobilization on solid supports, or its use as a building block for metal-organic frameworks (MOFs). smolecule.comfrontierspecialtychemicals.com

Cyanide Detection: A significant application of Cu-TCPP is in the detection of highly toxic cyanide ions. smolecule.com Receptors have been designed using 2D Cu-TCPP metal-organic nanosheets (MONs) embedded in thin-film composite membranes. In this design, the Cu(II) center acts as the specific receptor site for cyanide. The binding of cyanide modulates the photophysical properties of the system, leading to a detectable signal, often through fluorescence enhancement. smolecule.com The porphyrin ligand itself acts as the signaling unit. These sensors demonstrate remarkable sensitivity and selectivity, capable of detecting cyanide in aqueous environments at concentrations as low as 0.1 ppm, with response times of just a few seconds. smolecule.com

Electrochemical Sensors: Cu-TCPP is also a valuable component in electrochemical sensors due to its inherent electrocatalytic properties. It has been successfully used to modify glassy carbon electrodes for the quantification of various analytes. frontierspecialtychemicals.com For instance, such modified electrodes have been employed for the simultaneous determination of acetaminophen and dopamine. frontierspecialtychemicals.com In another application, Cu-TCPP has been shown to be an exceptional material for electrochemical biosensors designed to quantify ascorbic acid. The metalloporphyrin complex exhibits significant electrocatalytic activity toward the oxidation of ascorbic acid, which allows for sensitive and selective detection in physiologically relevant concentration ranges.

Hybrid Nanomaterial Sensors: The integration of Cu-TCPP into hybrid materials can yield sensors with enhanced capabilities. For example, a novel electrochemical paper-based device was developed for the non-invasive detection of lactate (B86563) in sweat. This sensor utilized a hybrid nanofilm composed of gold nanoparticles and a Cu-TCPP(Fe) metal-organic framework. While this is a more complex system, the porphyrin framework plays a crucial role in the catalytic process that enables lactate detection.

The versatility of Cu-TCPP in receptor design is evident in the range of analytes it can be tailored to detect and the various platforms into which it can be integrated. The following table summarizes key research findings on sensors incorporating this compound.

| Analyte | Sensor Platform | Detection Principle | Key Performance Metrics |

| Cyanide (CN⁻) | Cu-TCPP Metal-Organic Nanosheets (MONs) in a thin-film composite membrane | Fluorescence Enhancement | Detection Limit: < 2 ppb (41 nM); Response Time: < 6 seconds smolecule.com |

| Ascorbic Acid | Electrochemical biosensor | Electrocatalytic Oxidation | Enables sensitive and selective detection across physiologically relevant concentrations |

| Acetaminophen & Dopamine | Modified Glassy Carbon Electrode | Voltammetric Determination | Allows for simultaneous detection frontierspecialtychemicals.com |

Integration of Meso Tetra 4 Carboxyphenyl Porphine Cu Ii into Advanced Materials Architectures

Metal-Organic Frameworks (MOFs) Featuring meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Linkers

Porphyrin-based MOFs, particularly those constructed with Cu-TCPP, have garnered significant attention due to their potential in fields like gas storage, catalysis, and biomedicine. mdpi.comnih.gov The incorporation of the porphyrin macrocycle provides a highly symmetric and rigid core, which is fundamental to creating stable and porous frameworks. nih.gov

The design of porphyrin-based MOFs is a strategic process that hinges on the principles of reticular chemistry, which allows for the predictable assembly of molecular building blocks into extended, crystalline structures. The choice of the organic linker and the metal secondary building unit (SBU) are critical in dictating the final topology and properties of the MOF.

Key design considerations include:

Linker Symmetry and Connectivity: The meso-Tetra(4-carboxyphenyl)porphine (B77598) ligand possesses a highly symmetric, planar D4h core with four carboxylate coordinating groups. nih.gov This tetra-topic nature allows it to connect with multiple metal nodes, leading to the formation of robust and porous 3D networks. nih.gov The specific geometry and connectivity of the porphyrin linker are crucial for achieving desired network topologies. mdpi.com

Secondary Building Units (SBUs): The selection of the metal node or SBU is equally important. The coordination preferences of the metal ion or cluster with the carboxylate groups of the Cu-TCPP linker determine the resulting framework's geometry and stability. For instance, the use of Zr-based SBUs with TCPP has led to the development of highly stable MOFs like PCN-222, PCN-223, and MOF-525. nih.govnih.gov

Post-Synthetic Modification: This strategy allows for the introduction of functional groups or metal ions into the MOF structure after its initial synthesis. vt.edu This can be used to enhance catalytic activity or introduce new functionalities.

The modularity of MOF design, enabled by the combination of versatile porphyrin linkers and various SBUs, allows for the fine-tuning of pore size, shape, and chemical environment within the framework. nih.gov This "building block" approach is central to creating materials with specific applications in mind.

The synthesis of MOFs incorporating Cu-TCPP typically involves solvothermal or hydrothermal methods. mdpi.com In these processes, the Cu-TCPP linker and a metal salt (the source of the SBU) are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.govnih.gov This controlled heating facilitates the coordination-driven self-assembly of the building blocks into a crystalline framework.

Several factors can be adjusted to control the nucleation and growth of the MOF crystals:

Solvent System: The choice of solvent can influence the solubility of the reactants and the final morphology of the MOF crystals. mdpi.com

Temperature and Reaction Time: These parameters affect the kinetics of crystal formation and can be optimized to obtain well-defined, phase-pure crystals. mdpi.com

Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid or benzoic acid), is a common strategy to control the size and defectivity of the MOF crystals. nih.govvt.edu Modulators compete with the porphyrin linker for coordination to the metal nodes, thereby influencing the rate of framework assembly and the resulting crystallinity. nih.gov

A "one-pot" reaction strategy has also been employed to synthesize metalloporphyrin-decorated Cu-based MOFs, where the porphyrin, a secondary linker like H3BTC, and the copper salt are reacted in situ. nih.gov

The inherent porosity and high surface area of porphyrin-based MOFs make them promising candidates for gas adsorption and separation applications. mdpi.comvt.edu The uniform pore dimensions and the ability to tailor the chemical environment within the pores are key advantages. wpi.edu

| MOF System | Gases Studied | Key Finding | Reference |

| Sn(IV)porphyrin-Cu(II) MOF | CO2, N2 | Exhibited 10 times higher CO2 adsorption than N2 at 273 K. | researchgate.net |

| Porphyrin-based MOFs | Hydrogen, Methane (B114726) | Investigated for storage of low-density gases due to high gravimetric surface areas. | nih.gov |

The incorporation of Cu-TCPP into MOF structures creates highly effective catalysts for a range of chemical transformations. The porphyrin units can act as active catalytic sites, and the MOF framework provides a stable and accessible platform for these reactions. mdpi.comnih.gov

Cu-TCPP MOFs have shown significant promise in:

Photocatalysis: These materials can absorb visible light and generate charge carriers, making them suitable for photocatalytic processes such as CO2 reduction and the degradation of organic pollutants. mdpi.comfrontierspecialtychemicals.com The integration of the porphyrin into the MOF structure can enhance light absorption and improve charge separation and transfer efficiencies. mdpi.com For instance, a series of metalloporphyrin-decorated Cu-based MOFs were developed to assist in the electrochemical reduction of CO2 to C2H4. nih.gov

Oxidation Reactions: Porphyrinic MOFs, such as those based on the PCN-222/MOF-545 architecture, have been used as photosensitizers for the selective oxidation of substances like mustard-gas simulants under mild conditions. nih.gov

Biomimetic Catalysis: The catalytic activity of metalloporphyrins can mimic the function of enzymes. For example, iron-containing porphyrin MOFs (PCN-600) have demonstrated peroxidase-like activity. nih.gov

The catalytic performance of these MOFs can be further enhanced by controlling the Lewis-acid metal active sites and by designing specific functionalities on the porphyrin linkers. nih.gov

The unique photophysical and electronic properties of porphyrins, combined with their ordered arrangement within a MOF, open up possibilities for applications in electronics and photonics. nih.govscilit.com Porphyrin-based MOFs exhibit excellent light-harvesting capabilities due to the strong absorption of the porphyrin units in the visible spectrum. mdpi.com

Key application areas include:

Light-Harvesting and Solar Cells: The ability of porphyrin MOFs to absorb light and facilitate energy transfer makes them suitable for use in solar energy conversion technologies. vt.edunih.gov

Sensors: The electronic properties of these materials can be modulated by the coordination of molecules, enabling their use in chemical sensing. nih.gov For example, a Zr-based MOF synthesized with TCPP has been used as a fluorescent sensor. frontierspecialtychemicals.com

Photoconductivity: Thin films of porphyrin-based MOFs can exhibit photoconductivity, which is essential for their use in photovoltaic and electronic devices. vt.eduscilit.com

Nonlinear Optics: The ordered arrangement of porphyrins in a MOF can lead to enhanced nonlinear optical properties, such as second-harmonic generation. scilit.com

The integration of porphyrins into MOFs can lead to a broadening of the absorption spectrum compared to the individual porphyrin molecules, further enhancing their light-harvesting efficiency. mdpi.com

Covalent Organic Frameworks (COFs) Incorporating meso-Tetra(4-carboxyphenyl)porphine Moieties

While the provided search results primarily focus on MOFs, the use of porphyrin derivatives in Covalent Organic Frameworks (COFs) is also a significant area of research. frontierspecialtychemicals.com COFs are porous, crystalline polymers formed through strong covalent bonds between organic building units. Porphyrin-based COFs, similar to their MOF counterparts, offer a platform for creating ordered materials with tailored properties.